molecular formula C31H36ClN3O4 B10820949 1-[[6-[4-Chloro-3-[3-(dimethylamino)propoxy]phenyl]-5-(2-methylphenyl)pyridine-2-carbonyl]amino]cyclohexane-1-carboxylic acid

1-[[6-[4-Chloro-3-[3-(dimethylamino)propoxy]phenyl]-5-(2-methylphenyl)pyridine-2-carbonyl]amino]cyclohexane-1-carboxylic acid

Cat. No.: B10820949
M. Wt: 550.1 g/mol
InChI Key: XCIGPFMHSRYJDG-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for SR101099 are not readily available in the literature.
    • Industrial production methods remain undisclosed as well.
  • Chemical Reactions Analysis

    • The types of reactions SR101099 undergoes are not explicitly documented.
    • Common reagents and conditions for its transformations remain elusive.
    • Major products resulting from these reactions are not well-documented.
  • Scientific Research Applications

    • SR101099 has potential applications in various fields:

        Chemistry: Its role as a UT receptor antagonist can be explored in drug discovery and ligand-receptor interactions.

        Biology: Investigate its impact on cellular signaling pathways and physiological processes.

        Medicine: Explore its therapeutic potential, especially related to cardiovascular or endocrine disorders.

        Industry: Assess its use in drug development or as a research tool.

  • Mechanism of Action

    • SR101099’s mechanism involves antagonizing the UT receptor.
    • Molecular targets and pathways affected by SR101099 need further investigation.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available data.
    • Further research may reveal other related molecules for comparison.

    Properties

    Molecular Formula

    C31H36ClN3O4

    Molecular Weight

    550.1 g/mol

    IUPAC Name

    1-[[6-[4-chloro-3-[3-(dimethylamino)propoxy]phenyl]-5-(2-methylphenyl)pyridine-2-carbonyl]amino]cyclohexane-1-carboxylic acid

    InChI

    InChI=1S/C31H36ClN3O4/c1-21-10-5-6-11-23(21)24-13-15-26(29(36)34-31(30(37)38)16-7-4-8-17-31)33-28(24)22-12-14-25(32)27(20-22)39-19-9-18-35(2)3/h5-6,10-15,20H,4,7-9,16-19H2,1-3H3,(H,34,36)(H,37,38)

    InChI Key

    XCIGPFMHSRYJDG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1C2=C(N=C(C=C2)C(=O)NC3(CCCCC3)C(=O)O)C4=CC(=C(C=C4)Cl)OCCCN(C)C

    Origin of Product

    United States

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